molecular formula C5H8N4OS B14500554 N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea CAS No. 63347-97-7

N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea

Cat. No.: B14500554
CAS No.: 63347-97-7
M. Wt: 172.21 g/mol
InChI Key: ZPTTYODWXOJMOX-UHFFFAOYSA-N
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Description

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another common method involves the reaction of thiosemicarbazide with various aromatic acids in concentrated sulfuric acid and ethanol to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to the presence of the thiadiazole ring, which can interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and urea groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

63347-97-7

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

1-ethyl-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C5H8N4OS/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10)

InChI Key

ZPTTYODWXOJMOX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NN=CS1

Origin of Product

United States

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